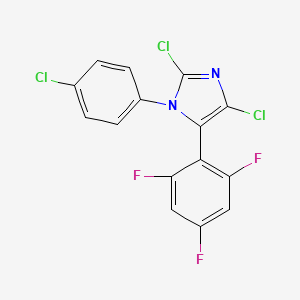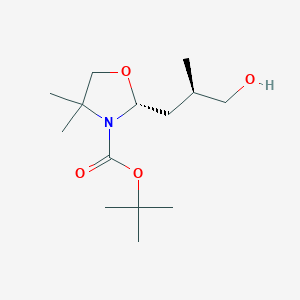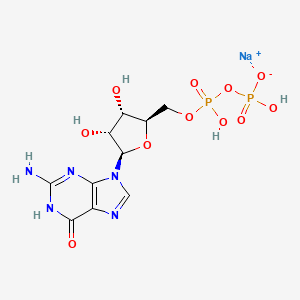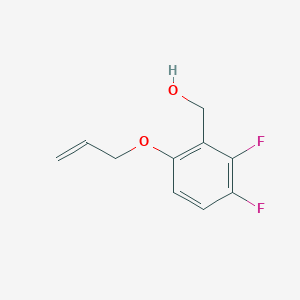
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドは、キナゾリンコアとチオフェン環を組み合わせた複素環化合物です。
準備方法
合成経路と反応条件
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドの合成は、一般的にチオフェン誘導体とキナゾリン前駆体の縮合反応によって行われます。 一般的な方法の1つは、チオフェン-2-カルバルデヒドと2-アミノベンゾニトリルを酸性条件下で反応させてキナゾリン環を形成し、続いて酸化反応によって6位にアルデヒド基を導入することです .
工業的生産方法
この化合物の工業的生産方法は、文献にはあまり記載されていません。大規模合成は、収率、純度、コスト効率を重視したラボスケール法の最適化によって行われる可能性があります。
化学反応の分析
反応の種類
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: アルデヒド基はカルボン酸に酸化されます。
還元: アルデヒド基は第一級アルコールに還元されます。
置換: チオフェン環は求電子置換反応を受けます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、臭素(Br₂)や硫酸(H₂SO₄)などの試薬がよく使用されます。
主要な生成物
酸化: 4-(チオフェン-2-イル)キナゾリン-6-カルボン酸。
還元: 4-(チオフェン-2-イル)キナゾリン-6-メタノール。
置換: 使用した求電子剤に応じて、さまざまな置換チオフェン誘導体。
科学的研究の応用
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドは、科学研究でいくつかの用途があります。
化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性分子としての可能性が調査されています。
医学: 特にキナーゼ阻害剤として、創薬における潜在的な用途が検討されています。
作用機序
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドの作用機序は、主に酵素や受容体などの生物学的標的に結合する能力に関連しています。 キナゾリンコアはキナーゼ活性を阻害することが知られており、これはがん細胞増殖に関与する細胞シグナル伝達経路を阻害する可能性があります . チオフェン環は、化合物の分子標的への結合親和性と特異性を高めます。
類似化合物との比較
類似化合物
- 4-(チオフェン-2-イル)キナゾリン-6-カルボン酸
- 4-(チオフェン-2-イル)キナゾリン-6-メタノール
- 4-(チオフェン-2-イル)キナゾリン-6-ニトリル
独自性
4-(チオフェン-2-イル)キナゾリン-6-カルバルデヒドは、アルデヒド基とチオフェン環の両方が存在することで独特であり、これにより独特の反応性と生物学的活性が付与されます。 さまざまな化学変換を受ける能力は、合成化学において汎用性の高い中間体となっています .
特性
CAS番号 |
1121529-14-3 |
|---|---|
分子式 |
C13H8N2OS |
分子量 |
240.28 g/mol |
IUPAC名 |
4-thiophen-2-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H |
InChIキー |
BOPKSFNBNOFOST-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)
![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)









![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
